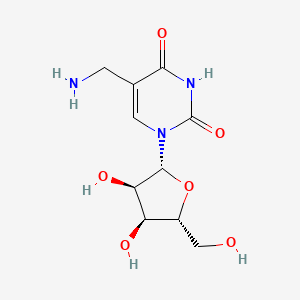

5-Aminomethyluridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O6 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)/t5-,6-,7-,9-/m1/s1 |

InChI Key |

ZQVNMALZHZYKQM-JXOAFFINSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 5 Aminomethyluridine Formation

Initial Enzymatic Synthesis by the MnmE-MnmG Complex

The initial and pivotal step in the biosynthesis of 5-aminomethyluridine and its derivatives is catalyzed by the MnmE-MnmG protein complex. oup.comnih.gov This evolutionarily conserved enzymatic system is responsible for modifying the wobble uridine (B1682114) (U34) in the anticodon loop of specific tRNAs, which is crucial for accurate and efficient protein translation. oup.comresearchgate.net The complex itself is a heterotetramer, typically forming an α2β2 or α4β2 structure from MnmE and MnmG homodimers. nih.govbiorxiv.org MnmE, a G-protein activated by dimerization, and MnmG, a flavin-dependent oxidoreductase, collaborate to install a side chain at the C5 position of uridine. researchgate.netnih.gov

Substrate Specificity and Reactant Utilization (e.g., Ammonium (B1175870) vs. Glycine)

A remarkable feature of the MnmE-MnmG complex is its ability to utilize different substrates to produce distinct modifications at the U34 position. asm.org The complex demonstrates dual specificity, primarily using either glycine (B1666218) or ammonium. oup.comnih.govnih.gov

Glycine Utilization : When glycine is used as the substrate, the MnmE-MnmG complex catalyzes the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U). oup.comasm.orgnih.gov Glycine provides the carboxymethylamino portion of the modification. researchgate.net

Ammonium Utilization : Alternatively, the complex can utilize ammonium as a substrate to directly synthesize this compound (nm⁵U). oup.comnih.govasm.orgtandfonline.com This reaction provides a more direct route to the aminomethyl group.

The ability to use either substrate allows for different downstream modification pathways. asm.orgacs.org In Escherichia coli, for instance, the complex can produce both nm⁵U and cmnm⁵U depending on the available substrate. nih.govasm.orgnih.gov

| Substrate | Product | Modification Group |

| Glycine | 5-carboxymethylaminomethyluridine (cmnm⁵U) | Carboxymethylaminomethyl |

| Ammonium | This compound (nm⁵U) | Aminomethyl |

| Taurine | 5-taurinomethyluridine (τm⁵U) | Taurinomethyl |

| This table summarizes the substrate versatility of the MnmE-MnmG enzyme complex and the corresponding uridine derivatives produced. oup.comacs.org |

Essential Co-factors and Their Roles (e.g., Guanosine-5′-triphosphate (GTP), Flavin Adenine (B156593) Dinucleotide (FAD), Methylene-tetrahydrofolate)

The catalytic activity of the MnmE-MnmG complex is dependent on several essential co-factors, each playing a distinct and critical role in the reaction sequence. researchgate.netresearchgate.net

Guanosine-5′-triphosphate (GTP) : MnmE is a GTPase, and its binding and hydrolysis of GTP are indispensable for the tRNA modification reaction. researchgate.netnih.gov GTP hydrolysis is thought to induce significant conformational changes within the MnmE protein, which are necessary for the catalytic cycle and proper interaction with the other components of the system. oup.comtandfonline.com The GTPase activity of MnmE proceeds efficiently without the need for external activating proteins. semanticscholar.org

Flavin Adenine Dinucleotide (FAD) : MnmG is an FAD-binding protein. nih.govtandfonline.com Reduced FAD (FADH₂) is a required component for the reaction. nih.gov It plays a central role in activating the one-carbon donor, methylene-tetrahydrofolate. biorxiv.org The reaction also requires a reductant, such as NADH, to regenerate the reduced FAD state, although DTT can substitute for NADH in vitro. nih.govnih.gov

Methylene-tetrahydrofolate (CH₂-THF) : This folate derivative serves as the one-carbon donor, providing the methylene (B1212753) group that is ultimately attached to the C5 position of the uridine. researchgate.netnih.gov Biochemical reconstitution of the reaction has confirmed that methylene-THF is the true substrate, distinguishing it from other folate derivatives that MnmE can bind. nih.gov

| Co-factor | Binding Protein | Role in Reaction |

| Guanosine-5′-triphosphate (GTP) | MnmE | GTP hydrolysis drives conformational changes essential for the catalytic cycle. researchgate.netnih.govtandfonline.com |

| Flavin Adenine Dinucleotide (FAD) | MnmG | Acts as a redox co-factor; FADH₂ activates the methylene group from CH₂-THF. biorxiv.orgnih.govnih.gov |

| Methylene-tetrahydrofolate (CH₂-THF) | MnmE | Serves as the one-carbon donor for the C5 modification of uridine. researchgate.netnih.gov |

| NADH | MnmG | Acts as a reductant to regenerate FADH₂. nih.govnih.gov |

| This table details the key co-factors required for the MnmE-MnmG catalyzed reaction and their specific functions. |

Proposed Enzymatic Reaction Mechanisms of MnmE and MnmG

The precise mechanism of the MnmE-MnmG catalyzed reaction involves a sophisticated interplay between the co-factors and the enzyme complex. Recent studies have led to a proposed mechanism centered on the activation and transfer of the methylene group. biorxiv.org

The reaction is initiated by the formation of FADH₂ within MnmG. researchgate.netasm.org This reduced flavin then reacts with methylene-tetrahydrofolate (CH₂-THF) to form a key intermediate: an FADH-iminium ion (FADH[N⁵═CH₂]⁺). biorxiv.orgacs.org This highly reactive intermediate is central to the transfer of the methylene group.

The FADH-iminium intermediate serves as the electrophile that alkylates the C5 position of the wobble uridine (U34) on the tRNA substrate. biorxiv.org Following the transfer of the methylene group to the uridine, the nucleophilic substrate (either glycine or ammonium) attacks the newly attached methylene group. researchgate.netbiorxiv.org This results in the final formation of either the 5-carboxymethylaminomethyl (cmnm⁵) or 5-aminomethyl (nm⁵) side chain on the uridine base. asm.org

Structural Biology of the MnmE-MnmG Complex and Its Interaction with tRNA

Structural studies using small-angle X-ray scattering (SAXS) and cryo-electron microscopy (cryo-EM) have provided significant insights into the architecture of the MnmE-MnmG complex and its interaction with tRNA. oup.combiorxiv.org

The complex exists in different oligomeric states. In its nucleotide-free form, it primarily forms an asymmetric α2β2 complex. oup.com However, the binding of GTP promotes further oligomerization to a larger α4β2 complex, a transition that is reversible and coupled to GTP hydrolysis. oup.comresearchgate.net This dynamic change in oligomerization is considered an integral part of the tRNA modification cycle. oup.com

Cryo-EM structures reveal that upon forming the complex, MnmE undergoes substantial conformational changes, resulting in an asymmetric MnmE dimer. biorxiv.orgbiorxiv.org Notably, the C-terminal helix of MnmE, which is functionally important, relocates from the CH₂-THF binding pocket of MnmE to the FAD binding pocket of MnmG. biorxiv.org This structural rearrangement is proposed to be a mechanism for transferring the activated methylene group between the two active sites. biorxiv.org The tRNA substrate is positioned in a way that places the wobble uridine between the FAD-binding pocket of MnmG and the CH₂-THF-binding pocket of MnmE, facilitating the modification reaction. oup.com

Downstream Metabolic Conversions and Intermediacy of nm⁵U

Following the initial modification by the MnmE-MnmG complex, the resulting 5-carboxymethylaminomethyluridine (cmnm⁵U) can undergo further enzymatic conversions in some bacteria. This downstream processing highlights the role of this compound (nm⁵U) as a key metabolic intermediate.

Role of the Bifunctional Enzyme MnmC in Bacteria

In bacteria such as E. coli, the conversion of cmnm⁵U is carried out by the bifunctional enzyme MnmC. asm.orgnih.govnih.gov This single protein possesses two distinct catalytic domains that perform two consecutive reactions to convert cmnm⁵U into 5-methylaminomethyluridine (B1256275) (mnm⁵U). asm.orgresearchgate.netnih.gov

The first reaction is catalyzed by the C-terminal domain of MnmC, also known as MnmC1. nih.gov This domain is structurally related to FAD-dependent oxidases. nih.gov It performs an FAD-dependent deacetylation (cleavage of the carboxymethyl group) of cmnm⁵U to generate the intermediate This compound (nm⁵U) . nih.govasm.orgsemanticscholar.orgnih.gov This step firmly establishes nm⁵U as a central intermediate in the pathway leading to mnm⁵U.

The second reaction is catalyzed by the N-terminal domain of MnmC, known as MnmC2. nih.gov This domain is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. asm.orgmdpi.com It utilizes SAM as a methyl donor to methylate the aminomethyl group of nm⁵U, producing the final product, 5-methylaminomethyluridine (mnm⁵U). asm.orgnih.gov

| MnmC Domain | Alternative Name | Co-factor | Function | Substrate | Product |

| C-terminal Domain | MnmC1 | FAD | Deacetylation / Oxidative Decarboxylation | cmnm⁵U | nm⁵U |

| N-terminal Domain | MnmC2 / MnmD | SAM | Methylation | nm⁵U | mnm⁵U |

| This table outlines the functions of the two distinct domains of the bifunctional enzyme MnmC, highlighting the central role of this compound (nm⁵U) as an intermediate. asm.orgnih.gov |

MnmC1-Catalyzed Oxidation of 5-Carboxymethylaminomethyluridine (cmnm5U) to nm5U

The formation of nm5U is initiated from its precursor, 5-carboxymethylaminomethyluridine (cmnm5U), which is itself synthesized by the MnmE/MnmG enzyme complex. researchgate.netacs.org The conversion of cmnm5U to nm5U is an oxidative decarboxylation reaction catalyzed by the C-terminal domain of MnmC, known as MnmC1. nih.govnih.govoup.com This process is dependent on the cofactor flavin adenine dinucleotide (FAD). nih.govoup.comresearchgate.net The MnmC1 domain, acting as an FAD-dependent oxidoreductase, removes the carboxymethyl group from cmnm5U to yield the aminomethyl group characteristic of nm5U. nih.govacs.orgnih.gov The proposed mechanism involves the oxidation of the Cα-N bond of cmnm5U, leading to an imine intermediate that is subsequently hydrolyzed to produce nm5U. researchgate.net

MnmC2-Catalyzed Methylation of nm5U to 5-Methylaminomethyluridine (mnm5U)

Following its synthesis by MnmC1, the nm5U intermediate undergoes a methylation reaction to form the final product, 5-methylaminomethyluridine (mnm5U). nih.gov This step is catalyzed by the N-terminal domain of the same MnmC enzyme, referred to as MnmC2. nih.govnih.gov The MnmC2 domain functions as a methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl group donor. oup.comnih.govrcsb.org The enzyme transfers the methyl group from SAM to the primary amino group of nm5U, completing the biosynthesis of mnm5U. nih.govrcsb.org

Structural and Mechanistic Insights into MnmC Catalysis

Structural studies of the bifunctional MnmC enzyme from E. coli have provided significant insights into its mechanism. The crystal structure reveals that MnmC is composed of two distinct globular domains corresponding to MnmC1 and MnmC2. nih.govresearchgate.netdiva-portal.org The C-terminal MnmC1 domain adopts a fold characteristic of the FAD-dependent glutathione (B108866) reductase 2 family, which includes oxidases like ThiO. nih.govnih.gov In contrast, the N-terminal MnmC2 domain has the canonical fold of a Class I S-adenosylmethionine-dependent methyltransferase. nih.govnih.gov

A key structural finding is that the catalytic sites of the two domains are located far from each other, on opposite sides of the protein molecule. nih.govnih.gov This spatial separation suggests that the two domains, despite being physically linked in a single polypeptide chain, may function in a largely independent manner. nih.govnih.govresearchgate.net This independence is supported by genetic complementation tests where point mutants with a compromised activity in one domain could be complemented by mutants with a defect in the other domain to restore a fully functional enzyme. nih.gov However, while the isolated N-terminal domain can fold independently, the C-terminal domain requires the presence of the N-terminal domain for proper folding. nih.gov

| Domain | Catalytic Activity | Substrate | Product | Cofactor | Structural Family |

|---|---|---|---|---|---|

| MnmC1 (C-terminal) | Oxidative Decarboxylation | cmnm5U | nm5U | FAD | FAD-dependent glutathione reductase 2 nih.govnih.gov |

| MnmC2 (N-terminal) | Methylation | nm5U | mnm5U | SAM | Class I Methyltransferase nih.govnih.gov |

Alternative and Organism-Specific Biosynthetic Routes

While the MnmC-dependent pathway is prominent in Gram-negative bacteria like E. coli, other organisms have evolved different strategies to synthesize related wobble uridine modifications.

MnmM-Mediated Modifications in Gram-Positive Bacteria and Plants

Many Gram-positive bacteria and plants possess the modified nucleoside mnm5s2U in their tRNAs but lack a clear ortholog of the bifunctional MnmC enzyme. nih.govnih.gov In these organisms, a different enzyme, MnmM (formerly known as YtqB), is responsible for the final methylation step. nih.govnih.gov MnmM is a methyltransferase that converts 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U) to 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). nih.gov This was discovered through comparative genomics, genetic complementation, and in vitro assays in Bacillus subtilis. nih.govnih.gov The MnmM pathway represents an alternative route to achieve the final mnm5-group modification, highlighting the evolutionary diversity in tRNA modification pathways. nih.gov

| Organism Group | Key Enzyme(s) | Pathway Step | Note |

|---|---|---|---|

| Gram-Negative Bacteria (e.g., E. coli) | MnmC (MnmC1 & MnmC2) | cmnm5U → nm5U → mnm5U | Bifunctional enzyme nih.gov |

| Gram-Positive Bacteria (e.g., B. subtilis) & Plants | MnmM | nm5s2U → mnm5s2U | Lacks MnmC ortholog nih.govnih.gov |

Involvement of the Elongator Complex and Trm9 in Eukaryotes

In eukaryotes, the modification pathways for wobble uridines are distinct and highly complex, typically leading to derivatives like 5-methoxycarbonylmethyluridine (B127866) (mcm5U) or 5-carbamoylmethyluridine (B1230082) (ncm5U). nih.govnih.gov The biosynthesis of these modifications is initiated by the highly conserved, six-subunit Elongator complex (Elp1-6). nih.govebi.ac.ukglatt-lab.pl The primary role of Elongator is to catalyze the formation of a 5-carboxymethyluridine (B57136) (cm5U) intermediate. mdpi.com

This cm5U is then used as a substrate by the tRNA methyltransferase Trm9, which, in complex with Trm112, catalyzes the final methylation step to produce mcm5U. mdpi.comnih.govoup.com While this pathway does not produce nm5U, it represents the eukaryotic strategy for modifying the C5 position of wobble uridines to ensure translational fidelity and efficiency. mdpi.compnas.org Deficiencies in the Elongator or Trm9 pathways can lead to translational defects and have been linked to various human diseases. mdpi.comembopress.org

Position of nm5U in Complex tRNA Hypermodification Pathways

The compound this compound (nm5U) does not typically represent the final modification state but serves as a crucial intermediate in a larger cascade of tRNA hypermodifications at the wobble position (U34). nih.gov The modifications at this position are critical for regulating the efficiency and fidelity of protein synthesis. nih.gov Modifications like mnm5U and its thiolated counterpart, 5-methylaminomethyl-2-thiouridine (mnm5s2U), which are derived from the nm5U intermediate, restrict the base-pairing options of the tRNA anticodon. nih.gov This ensures that tRNAs with these modifications correctly read codons ending in A or G, preventing misreading of other codons in the same codon box. nih.govdiva-portal.org

The pathway from a simple uridine to a hypermodified mnm5s2U involves multiple enzymes. The MnmEG complex first creates cmnm5U, which is then converted by MnmC1 to nm5U. nih.govacs.org MnmC2 then methylates nm5U to mnm5U. oup.com In parallel or subsequent steps, other enzymes can introduce a sulfur group at the C2 position (thiolation) to form mnm5s2U. frenoy.eumdpi.com The presence of these complex modifications at the wobble position is essential for maintaining protein homeostasis and enabling cells to respond effectively to stress conditions. nih.govacs.org

Biological Functions and Mechanistic Principles of 5 Aminomethyluridine in Cellular Processes

Contribution to Codon-Anticodon Recognition and Translational Fidelity

The modification of uridine (B1682114) at position 34 of the tRNA anticodon to 5-aminomethyluridine plays a critical role in the accurate and efficient translation of the genetic code. This modified nucleoside is instrumental in modulating the interaction between the tRNA anticodon and the mRNA codon, thereby ensuring that the correct amino acid is incorporated into the growing polypeptide chain.

Modulation of Wobble Pairing Specificity

The "wobble hypothesis," proposed by Francis Crick, explains how a single tRNA can recognize multiple synonymous codons that differ in their third nucleotide. kvmwai.edu.in This flexibility, or "wobble," is largely governed by the nature of the nucleoside at position 34 of the anticodon. kvmwai.edu.in The presence of this compound (and its derivatives like 5-carboxymethylaminomethyluridine (B1212367), cmnm⁵U) at this position significantly influences this wobble pairing. nih.gov

Specifically, modifications at the 5-position of uridine, such as the aminomethyl group, can restrict or expand the decoding capacity of the tRNA. mdpi.com For instance, certain modifications restrict pairing to codons ending in a purine (B94841) (A or G). nih.govnih.gov This is crucial for preventing misreading of codons that specify different amino acids but share the first two nucleotides. Studies have shown that tRNAs with derivatives of nm⁵U, such as 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U), are restricted to recognizing codons ending in A, thereby preventing misreading of codons ending in U or C. kent.ac.uk This fine-tuning of codon recognition is essential for maintaining the fidelity of protein synthesis. mdpi.com

| tRNA Species | Wobble Nucleoside Modification | Codon Recognition | Effect on Fidelity |

| tRNALeu | cmnm⁵U | UUA/G | Efficiently translates UUA/G, prevents misreading of UUU/C nih.gov |

| tRNATrp | cmnm⁵(s²)U | UGA/G | Restricts pairing to purines, preventing competition with release factors nih.gov |

| tRNALys | mnm⁵s²U | AAA/G | Distinguishes between Lys (AAA/G) and Asn (AAU/C) codons embopress.org |

Impact on Ribosome Translocation Dynamics and Protein Synthesis Efficiency

The presence of 5-substituted uridines, such as nm⁵U, can enhance ribosome binding and promote the translocation of mRNA during translation. mdpi.com These modifications contribute to the stability of the tRNA structure, which in turn facilitates its proper interaction with the ribosome. mdpi.com Studies on tRNA modifications have revealed that they can modulate the speed of ribosome translocation, thereby impacting the rate of protein synthesis. biorxiv.orgnih.gov Efficient translocation is critical for maintaining the pace and accuracy of protein production. biorxiv.org

Role in Maintaining Reading Frame During Messenger RNA (mRNA) Translation

Maintaining the correct reading frame is absolutely critical for the synthesis of a functional protein. mpg.denih.gov A shift in the reading frame results in the production of a non-functional or truncated protein. mpg.de The stability of the codon-anticodon interaction, particularly at the P-site of the ribosome, is a key factor in preventing such frameshifting events. embopress.org

Modifications at the wobble position, including the formation of this compound, contribute to the stability of this interaction. ilo.org By ensuring a robust and accurate pairing between the tRNA anticodon and the mRNA codon, nm⁵U helps to lock the ribosome into the correct reading frame, thus preventing slippage and maintaining the integrity of the genetic message throughout translation. mdpi.comembopress.org The restrictive nature of the modification in tRNALys (5-methylaminomethyl-2-thiouridine) is a prime example of how these modifications help distinguish between closely related codons and maintain the reading frame. embopress.org

Influence on tRNA Structural Conformation and Dynamic Properties

The chemical modification of uridine to this compound not only influences codon recognition but also has significant effects on the local structure and dynamics of the tRNA molecule itself. These structural alterations are crucial for the tRNA's proper function within the ribosome.

Conformational Effects of the 5-Aminomethyl Group on Uridine at Position 34

The addition of a bulky group, such as the aminomethyl group at the C5 position of uridine, has a direct impact on the conformation of the nucleoside. One of the most significant effects is on the sugar pucker of the ribose moiety. Modifications at this position can bias the ribose towards a C3'-endo conformation. mdpi.com This specific sugar pucker is important for restricting the decoding capacity of the tRNA and stabilizing the canonical A-form helix of the codon-anticodon duplex. mdpi.comnih.gov This conformational restriction helps to prevent mispairing with incorrect codons. nih.gov

Significance of the Protonation State of nm⁵U for Interaction Dynamics

The aminomethyl group of nm⁵U has a pKa that is close to physiological pH, meaning that it can exist in both protonated (positively charged) and deprotonated (neutral) states. This ability to change its protonation state is significant for the dynamics of its interactions. frontiersin.orgbiorxiv.orgplos.org

The protonation state of residues can significantly alter their interaction pathways and binding affinities. frontiersin.org It has been proposed that the protonated form of modified uridines at the wobble position can form unconventional base pairs with guanine (B1146940) (G) at the third position of the codon, stabilized by two direct hydrogen bonds. nih.gov This hypothesis suggests a mechanism by which these tRNAs can specifically recognize G-ending codons. The dynamic nature of the protonation state of nm⁵U could therefore provide an additional layer of regulation and specificity to the decoding process, allowing for fine-tuning of codon-anticodon interactions based on the local microenvironment within the ribosome. nih.govncl.res.in

Involvement in Cellular Adaptation and Stress Responses

Cells have developed intricate mechanisms to adapt to fluctuating and often harsh environmental conditions to maintain cellular homeostasis. fiveable.meuoanbar.edu.iqnumberanalytics.com These adaptive responses involve complex signaling pathways that can reprogram gene expression at transcriptional, post-transcriptional, and translational levels. frontiersin.orgalbert.io A growing body of evidence suggests that chemical modifications of RNA molecules, a field known as epitranscriptomics, play a crucial role in these stress responses. nih.govtandfonline.com Among these modifications, this compound (nm⁵U), a modified nucleoside found in transfer RNA (tRNA), is emerging as a significant player in how cells acclimate to abiotic stress.

Abiotic stressors, such as high salinity, trigger a cascade of molecular and physiological changes in organisms, particularly in plants. plos.orgnih.govnotulaebotanicae.ro Recent research has highlighted that the landscape of tRNA modifications is dynamically regulated in response to these challenges. Specifically, studies in the model plant Arabidopsis thaliana have shown a significant increase in the abundance of various modifications at the wobble uridine position (U34) of tRNAs under salt stress. nih.govannualreviews.org

Using advanced techniques like data-independent acquisition mass spectrometry, researchers have identified that this compound (nm⁵U) and its derivatives, such as 5-carbamoylmethyluridine (B1230082) (ncm⁵U) and 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U), accumulate in response to high salinity. tandfonline.comannualreviews.org This stress-induced increase in nm⁵U levels points towards a direct role in the plant's adaptive strategy. nih.gov The upregulation is not just of the modification itself; the levels of mRNA transcripts for the enzymes predicted to synthesize these modifications, such as TRM9 and ELP1, also increase under salt stress, suggesting a coordinated regulatory response. tandfonline.comannualreviews.org This dynamic regulation of nm⁵U abundance underpins its importance in modulating tRNA function to cope with environmental stress.

Table 1: Research Findings on nm⁵U Regulation Under Salt Stress

| Organism | Stress Condition | Observed Change in Uridine Modifications | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Arabidopsis thaliana | Salt Stress | Significant increase in this compound (nm⁵U), 5-carbamoylmethyluridine (ncm⁵U), 5-carbamoylhydroxymethyluridine (nchm⁵U), and 5-methoxycarbonylmethyluridine (mcm⁵U). | Data-Independent Acquisition Mass Spectrometry (DIA-MS) | Abundance of wobble position uridine modifications increases upon salt stress, hinting at a gene regulation mechanism in plant abiotic stress response. | tandfonline.comannualreviews.org |

| Arabidopsis thaliana | Salt Stress | Increased levels of various tRNA modifications at the wobble position, including this compound. | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | Demonstrates that specific tRNA modifications are significantly altered in response to salt stress. | nih.gov |

The ability of a cell to maintain homeostasis, a state of internal stability, is fundamental to survival, and stress response pathways are critical for restoring this balance when it is disturbed. fiveable.menih.govmdpi.com The regulated increase of nm⁵U under stress conditions like high salinity suggests it is part of a broader strategy for cellular acclimation. By modifying the wobble position of specific tRNAs, nm⁵U can fine-tune the translation process, potentially prioritizing the synthesis of proteins essential for stress tolerance. tandfonline.comannualreviews.org

This epitranscriptomic regulation provides a rapid and flexible mechanism for cells to adjust their proteome without altering the underlying genetic sequence. numberanalytics.com The accumulation of nm⁵U and related modifications can influence codon-anticodon interactions, thereby affecting the efficiency and fidelity of translating specific mRNAs. albany.edu This modulation of translation is a key component of cellular adaptation, allowing organisms to mount a robust response to adverse environmental conditions and maintain functional integrity. fiveable.me Therefore, the dynamic regulation of nm⁵U serves as a critical link between environmental cues and the adaptive machinery of the cell, ensuring survival and homeostasis under stress.

Regulation of nm<sup>5</sup>U Abundance Under Abiotic Stress Conditions (e.g., Salt Stress)

Potential Roles in Gene Expression Regulation and Epitranscriptomics

Epitranscriptomics encompasses the wide array of chemical modifications to RNA that occur post-transcriptionally, adding a significant layer of regulatory complexity to gene expression. albany.edunih.gov These modifications, installed by "writer" enzymes, can influence nearly every aspect of an RNA molecule's life, including its structure, stability, and interactions with other molecules. nih.govnih.gov this compound, as a modification occurring at the crucial wobble position of the tRNA anticodon, is positioned to be a key player in these regulatory networks. nih.gov

Post-transcriptional regulation allows a cell to fine-tune the expression of genes after the initial transcription of DNA into RNA has occurred. albert.iowikipedia.org This control is largely mediated by RNA-binding proteins and non-coding RNAs that recognize specific sequences or chemical marks on RNA transcripts. wikipedia.orgfrontiersin.org The presence of nm⁵U on tRNA molecules integrates them into this complex regulatory landscape. albany.edunih.gov

The synthesis of nm⁵U is part of a multi-step enzymatic pathway. In Escherichia coli, for instance, the enzyme MnmC first converts 5-carboxymethylaminomethyluridine (cmnm⁵U) into nm⁵U and then methylates it to form methylaminomethyluridine (mnm⁵U). oup.comdiva-portal.org The existence of these intermediate and related modified forms creates a diverse "chemical legoland" on tRNA, where each modification can have distinct functional consequences. nih.gov This landscape of modifications on tRNA, including nm⁵U, can modulate codon-anticodon pairing, thereby influencing which mRNAs are translated efficiently. albany.eduoup.com This connects the status of the tRNA modification machinery directly to the broader network of post-transcriptional gene regulation, allowing cells to control protein synthesis in response to developmental or environmental signals. nih.gov

The enzymes responsible for tRNA modifications are often highly conserved across different domains of life, from bacteria to eukaryotes, underscoring their fundamental importance. oup.comrsc.orgacs.org The proteins MnmE and MnmG, which are involved in the initial steps of creating 5-substituted uridines like cmnm⁵U (a precursor to nm⁵U), are evolutionarily conserved from bacteria to the mitochondria of eukaryotes. oup.comacs.org This conservation highlights the critical role these modifications play in cellular function.

The primary function of these wobble uridine modifications is to optimize the process of translation. oup.com They ensure the accurate and efficient decoding of codons, particularly for split codon boxes where two codons specify one amino acid and end in either A or G. oup.comrsc.org By modifying the uridine at the wobble position (U34), the cell can fine-tune the codon-anticodon pairing affinity, which is directly related to the speed and fidelity of protein synthesis. mdpi.com The conservation of the nm⁵U biosynthetic pathway is therefore driven by the evolutionary pressure to maintain a robust and efficient translational apparatus, which is essential for all life. rsc.orgmdpi.com

Table 2: Key Enzymes in the Biosynthetic Pathway of 5-Substituted Uridines

| Enzyme(s) | Organism/Domain | Function | Evolutionary Significance | Reference |

|---|---|---|---|---|

| MnmE (TrmE) and MnmG (GidA) | Bacteria, Eukaryotic Organelles | Catalyze the formation of 5-carboxymethylaminomethyluridine (cmnm⁵U) on wobble uridines. | Highly conserved, indicating a fundamental role in translation. | oup.comacs.org |

| MnmC | Bacteria (e.g., E. coli) | A bi-functional enzyme that converts cmnm⁵U to this compound (nm⁵U) and then to methylaminomethyluridine (mnm⁵U). | Part of a specific pathway to generate diverse wobble uridine modifications. | oup.comdiva-portal.org |

| TRM9 / ELP1 | Plants (e.g., Arabidopsis) | Predicted "writer" enzymes for wobble uridine modifications. | Their upregulation during salt stress suggests a conserved role in stress adaptation through translational regulation. | tandfonline.comannualreviews.org |

Advanced Methodologies for the Characterization and Analysis of 5 Aminomethyluridine

Spectroscopic Techniques for Structural and Conformational Elucidation

Spectroscopic methods are indispensable for determining the precise three-dimensional structure and conformational dynamics of modified nucleosides and the enzymes that interact with them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful quantitative technique for analyzing the magnetic properties of atomic nuclei, providing detailed information about the structure and environment of atoms within a molecule. kisacademics.com In the context of modified nucleosides like 5-aminomethyluridine, NMR is instrumental in elucidating their unique structural features.

Key Aspects of NMR Analysis:

Chemical Shift: The chemical shift (δ) in an NMR spectrum indicates the chemical environment of a nucleus. mnstate.educhemistrysteps.com For this compound, the protons of the aminomethyl group at the C5 position of the uracil (B121893) ring will exhibit a characteristic chemical shift, distinguishing it from unmodified uridine (B1682114).

Signal Integration: The area under an NMR signal is proportional to the number of protons generating that signal. mnstate.edu This allows for the quantification of the relative number of protons in different chemical environments within the molecule.

Splitting Patterns: The splitting of an NMR signal into multiple lines (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons. mnstate.edu This is crucial for determining the connectivity of atoms in the molecule.

For larger molecules like proteins involved in nm⁵U metabolism, labeling with stable isotopes such as ¹³C and ¹⁵N is often necessary to simplify the spectra and facilitate analysis. saromics.com While NMR can be used for structure determination of peptides containing non-natural amino acids, it requires careful peak assignment and parametrization. saromics.com The concentration of the sample is a critical factor, as higher concentrations generally lead to better signal-to-noise ratios. saromics.com

Table 1: General ¹H NMR Chemical Shift Regions

| Functional Group | Chemical Shift (ppm) |

| Alkyl (C-H) | 1-2 |

| Protons bonded to heteroatoms (O-H, N-H) | 1-6 |

| Alkene (C=C-H) | 4-6 |

| Aromatic | 6.5-8.5 |

| Carboxylic Acid (COOH) | 10-13 |

This table provides a general overview of chemical shift regions and is not specific to this compound.

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. In the study of this compound, this method has been pivotal in understanding the enzymes responsible for its biosynthesis.

The enzyme MnmC is a key player in the formation of 5-methylaminomethyluridine (B1256275) (mnm⁵U) from its precursor, 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U). nih.gov This process involves an intermediate step where cmnm⁵U is converted to nm⁵U. nih.govnih.gov X-ray crystallography has revealed the bifunctional nature of MnmC, with two distinct domains responsible for the two-step reaction. The C-terminal domain (MnmC1) catalyzes the FAD-dependent conversion of cmnm⁵U to nm⁵U, while the N-terminal domain (MnmC2) carries out the subsequent methylation to form mnm⁵U using S-adenosyl-L-methionine (AdoMet) as a methyl donor. nih.gov

The crystal structure of MnmC from Escherichia coli has been solved, providing insights into how the two reactions are coordinated. nih.gov It is hypothesized that the tRNA substrate, after the initial reaction in the MnmC1 active site, is channeled to the MnmC2 active site without being released, ensuring efficient conversion and preventing the accumulation of the nm⁵U intermediate. nih.gov Similarly, the crystal structure of the Aquifex aeolicus protein DUF752 has shown its role as a tRNA-methyltransferase that converts nm⁵U to mnm⁵U. researchgate.net

Furthermore, the MnmE/MnmG enzyme complex is involved in the initial step of this modification pathway, forming cmnm⁵U. acs.orgoup.com In vitro studies have shown that this complex can also use ammonia (B1221849) as a substrate to produce nm⁵U directly. acs.orgoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Modified Nucleoside Analysis

Mass Spectrometry (MS)-Based Approaches for Detection and Quantification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the detection and quantification of modified nucleosides in biological samples.

Data-Independent Acquisition (DIA) is an emerging mass spectrometry technique that offers several advantages for the analysis of RNA modifications. nih.govresearchgate.net Unlike traditional data-dependent acquisition (DDA) methods that select only the most abundant ions for fragmentation, DIA systematically fragments all ions within a specified mass range. nih.govacs.orgdiva-portal.org This comprehensive fragmentation provides a more complete picture of the molecules present in a sample, including low-abundance species that might be missed by DDA. nih.gov

Advantages of DIA for RNA Modification Analysis:

Unbiased Detection: DIA allows for the potential detection of any known or unexpected modified nucleosides. nih.gov

Improved Quantitation: MS2-based quantitation in DIA mode generally results in lower relative standard deviation compared to MS1 quantitation, leading to more accurate measurements. nih.gov

Enhanced Sensitivity: DIA can identify nucleosides that are not observable at the MS1 level. nih.gov

A study utilizing DIA-MS successfully identified and quantified multiple tRNA wobble position modifications, including this compound (nm⁵U), in Arabidopsis thaliana under salt stress conditions. nih.gov This approach demonstrated a significant increase in nm⁵U levels, suggesting a potential regulatory role in translation during stress. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of modified nucleosides. creative-proteomics.com It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.comacs.org

In a typical LC-MS/MS workflow, a sample containing a mixture of nucleosides is first injected into a liquid chromatograph. The different nucleosides are separated based on their physicochemical properties as they pass through the chromatography column. The separated nucleosides then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are measured. In the tandem MS (MS/MS) stage, specific precursor ions are selected, fragmented, and the resulting product ions are detected. This process provides structural information and allows for highly specific quantification. creative-proteomics.com

LC-MS/MS methods have been developed for the quantitative analysis of a wide range of molecules, including amino acids and peptides, in biological matrices. nih.govcam.ac.uk These methods often employ techniques like Multiple Reaction Monitoring (MRM) for targeted quantification of specific analytes. creative-proteomics.comnih.gov The development of LC-MS/MS methods for the identification and quantification of novel compounds, such as amphidinols, has also been demonstrated. mdpi.com

A significant challenge in the mass spectrometry analysis of modified nucleosides is the presence of isomers and mass analogues. mdpi.com Isomers are molecules that have the same chemical formula and thus the same mass, but different structural arrangements. Mass analogues are different molecules that have very similar masses, which may not be distinguishable by low-resolution mass spectrometers. mdpi.com

The conventional collision-induced dissociation (CID) in MS/MS often results in the loss of the ribose sugar, producing a protonated nucleobase fragment. acs.orgacs.org For positional isomers, where the modification is on the nucleobase at different positions, this can lead to identical fragment ions, making them indistinguishable without chromatographic separation. acs.orgacs.orgnih.gov

To address this, alternative fragmentation techniques like Higher-Energy Collisional Dissociation (HCD) have been explored. acs.orgnih.govresearchgate.net HCD can generate more informative fragment ions from the nucleobase itself, creating unique fragmentation patterns or "fingerprints" for different positional isomers. acs.orgnih.govresearchgate.net This allows for their differentiation even if they co-elute during liquid chromatography. acs.orgresearchgate.net

Another issue is isotopic crosstalk, where the isotopic peaks of one nucleoside derivative can interfere with the detection of another. mdpi.com For example, the signal for certain uridine derivatives can be affected by isotopes of cytidine (B196190) derivatives. mdpi.com Careful selection of analytical columns and chromatographic conditions is crucial to separate isomers and minimize such interferences. mdpi.com High-resolution mass spectrometry can also aid in discriminating between molecules with very close masses. mdpi.com

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Chromatographic Separations for Isolation, Purity Assessment, and Quantification

Chromatographic techniques are indispensable for the separation and analysis of this compound from complex biological mixtures. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of modified nucleosides like this compound. thepharmajournal.comopenaccessjournals.com This method offers high resolution and sensitivity, making it ideal for analyzing the complex mixtures of nucleosides derived from tRNA digests. thepharmajournal.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. thepharmajournal.comejgm.co.uk The separation is based on the differential partitioning of the nucleosides between the two phases. A gradient elution, typically with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), is often employed to achieve optimal separation of a wide range of modified nucleosides, including nm5U. thepharmajournal.comresearchgate.netmyfoodresearch.com Detection is usually performed using a UV detector, as nucleosides absorb light in the ultraviolet spectrum, or more advanced detectors like mass spectrometers for enhanced specificity and sensitivity. thepharmajournal.comprotocols.io

For instance, in the analysis of tRNA modifications, total tRNA is enzymatically hydrolyzed to its constituent nucleosides. researchgate.net This mixture is then injected into the HPLC system. The retention time of each nucleoside, which is the time it takes to travel through the column, is a characteristic property under specific chromatographic conditions and can be used for identification by comparing it to that of a pure standard. thepharmajournal.com The area under the chromatographic peak is proportional to the amount of the nucleoside, allowing for quantification. ejgm.co.uk

Table 1: Example HPLC Parameters for Modified Nucleoside Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | ejgm.co.uk |

| Mobile Phase A | Aqueous buffer (e.g., 50 mM phosphate buffer, pH 5.8 or 0.1% formic acid in water) | thepharmajournal.comresearchgate.net |

| Mobile Phase B | Organic modifier (e.g., Acetonitrile or Methanol) | thepharmajournal.comresearchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | thepharmajournal.comejgm.co.uk |

| Detection | UV-Vis at 254 nm or 260 nm, or Mass Spectrometry | thepharmajournal.comprotocols.io |

| Injection Volume | 10 - 20 µL | ejgm.co.ukprotocols.io |

The development of HPLC methods is crucial for studying the biosynthesis of nm5U. For example, HPLC analysis of tRNA from mutant strains of bacteria lacking specific modification enzymes can reveal the accumulation of precursor molecules or the absence of the final modified nucleoside. nih.gov Furthermore, HPLC coupled with mass spectrometry (LC-MS) provides an even more powerful tool for the unambiguous identification of novel or unexpected modifications. researchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of enzymatic reactions in real-time. researchgate.netcreative-enzymes.comijrti.orglibretexts.org In the context of this compound, TLC can be used to follow the conversion of substrates to products in enzymatic assays involving the enzymes responsible for its biosynthesis. nih.govnih.gov

The principle of TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a solid support (like glass or aluminum) coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. researchgate.netijrti.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates depending on their polarity and affinity for the stationary phase. libretexts.org

For monitoring an enzymatic reaction, samples are taken from the reaction mixture at different time points and spotted on the TLC plate alongside standards for the substrate and expected product. researchgate.net After development, the separated spots can be visualized, often under UV light if the compounds are UV-active, or by staining with a reagent that reacts with the compounds of interest. researchgate.net The disappearance of the substrate spot and the appearance of the product spot over time indicate the progress of the reaction. ijrti.org The relative mobility of each spot is described by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

Table 2: General Steps for TLC Monitoring of an Enzymatic Reaction

| Step | Description | Reference |

|---|---|---|

| 1. Sample Application | Spot a small amount of the reaction mixture and standards onto the baseline of the TLC plate. | libretexts.org |

| 2. Development | Place the plate in a sealed chamber with a suitable mobile phase. | researchgate.net |

| 3. Visualization | After the solvent front nears the top, remove the plate, dry it, and visualize the spots (e.g., under UV light). | libretexts.org |

| 4. Analysis | Compare the Rf values of the spots in the reaction mixture to the standards to identify substrates and products. | libretexts.org |

While not as quantitative or high-resolution as HPLC, TLC is an invaluable tool for quickly assessing enzyme activity, optimizing reaction conditions, and screening for inhibitors of the enzymes involved in nm5U biosynthesis. creative-enzymes.com

High-Performance Liquid Chromatography (HPLC) for Modified Nucleosides

Biochemical and Molecular Assays for Functional Characterization

To understand the biological role of this compound, it is essential to study the enzymes that synthesize and modify it. In vitro reconstitution systems and specific enzyme activity assays are key to this functional characterization.

In vitro reconstitution systems are powerful tools for dissecting complex biochemical pathways by studying them outside of the cell in a controlled environment. For this compound (nm5U), these systems have been instrumental in identifying the necessary components and cofactors for its biosynthesis. The formation of nm5U is part of a larger pathway that often starts with the synthesis of 5-carboxymethylaminomethyluridine (cmnm5U). nih.govasm.org

The biosynthesis of these modifications at the wobble position of certain tRNAs in bacteria involves a complex interplay of several enzymes and small molecules. researchgate.netnih.gov The key enzymes are MnmE (a GTPase) and MnmG (an FAD-dependent oxidoreductase), which together form a complex. nih.govasm.org In vitro reconstitution experiments have demonstrated that the MnmE/MnmG complex catalyzes the formation of nm5U from tRNA, using ammonium as a substrate, or cmnm5U using glycine (B1666218). nih.govnih.govasm.orgacs.org

A typical in vitro reconstitution assay for nm5U biosynthesis would include:

tRNA substrate: A specific tRNA species known to be modified with nm5U, often produced by in vitro transcription. nih.govacs.org

Enzymes: Purified MnmE and MnmG proteins. nih.govacs.org

Cofactors and Substrates: GTP, FAD, NADH, a one-carbon donor like methylenetetrahydrofolate (CH2-THF), and an ammonium source (for nm5U synthesis). nih.govasm.orgacs.org

The reaction is incubated under specific conditions of temperature and pH, and the resulting modified tRNA is then analyzed, typically by HPLC-MS after enzymatic digestion to nucleosides, to confirm the formation of nm5U. nih.govacs.org These reconstitution systems have been crucial in confirming that MnmE and MnmG can directly use ammonia to form nm5U. nih.govacs.org

Furthermore, the conversion of nm5U to its methylated derivative, 5-methylaminomethyluridine (mnm5U), is catalyzed by the bifunctional enzyme MnmC. nih.govnih.gov In vitro systems have also been used to study this subsequent step, where the N-terminal domain of MnmC, MnmC(m), utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to convert nm5U to mnm5U. nih.gov

Enzyme activity assays are essential for quantifying the catalytic efficiency of the enzymes involved in this compound (nm5U) metabolism and for studying their kinetics. enzymetechnicalassociation.orgwikipedia.org These assays measure the rate at which an enzyme converts its substrate into a product under defined conditions. enzymetechnicalassociation.org

For the MnmE/MnmG complex, which can synthesize nm5U, an activity assay would typically monitor the formation of the modified nucleoside over time. nih.govnih.gov A common approach involves incubating the purified enzymes with the tRNA substrate and all necessary cofactors. nih.gov At various time points, aliquots of the reaction are taken, and the reaction is stopped. The tRNA is then isolated, digested into nucleosides, and analyzed by HPLC. The rate of nm5U formation can be determined by quantifying its peak area at each time point. nih.gov

Similarly, the activity of the MnmC enzyme, which converts nm5U to 5-methylaminomethyluridine (mnm5U), can be assayed. nih.govnih.gov Specifically, the methyltransferase activity of the MnmC(m) domain is measured by incubating MnmC with tRNA containing nm5U and the methyl donor S-adenosyl-L-methionine (SAM). nih.gov The rate of mnm5U formation is then quantified, often using HPLC. nih.gov

These assays are critical for:

Determining the kinetic parameters (Km and kcat) of the enzymes for their substrates.

Investigating the effects of inhibitors or activators on enzyme activity.

Understanding the substrate specificity of the enzymes. nih.gov

Characterizing the impact of mutations on enzyme function.

The development of robust and sensitive enzyme activity assays is fundamental to elucidating the intricate biochemical pathways that lead to the formation and further modification of this compound in tRNA. thermofisher.com

Synthetic Strategies and Chemical Biology Applications of 5 Aminomethyluridine

Chemical Synthesis of 5-Aminomethyluridine and Its Derivatives

The ability to study the precise biological role of this compound (nm⁵U) hinges on robust chemical methods for its synthesis and site-specific incorporation into RNA. Researchers have developed two primary strategies to achieve this: the direct incorporation of a protected nm⁵U phosphoramidite (B1245037) and the post-synthetic conversion of a precursor nucleoside.

The most direct route for synthesizing RNA containing a single, site-specific nm⁵U modification is through solid-phase phosphoramidite chemistry. This method requires the chemical synthesis of a specialized this compound phosphoramidite monomer that is compatible with automated RNA synthesizers.

The synthesis of this building block involves several critical protection steps:

5'-Hydroxyl Protection: The 5'-hydroxyl group of the ribose is protected with a dimethoxytrityl (DMT) group. This acid-labile group is removed at the start of each coupling cycle on the solid-phase synthesizer, enabling the stepwise addition of nucleotides.

2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a base-labile group, most commonly a tert-butyldimethylsilyl (TBDMS) ether. This prevents unwanted side reactions and branching during oligonucleotide assembly.

5-Aminomethyl Group Protection: The exocyclic primary amine at the C5 position is highly nucleophilic and must be protected to prevent it from reacting with the activated phosphoramidite monomers during the coupling steps. A common protecting group is the trifluoroacetyl (TFA) group, which is stable throughout the synthesis but can be efficiently removed during the final ammonia (B1221849) deprotection step.

3'-Phosphitylation: Finally, the 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the reactive phosphoramidite moiety required for coupling.

Once prepared, the fully protected nm⁵U phosphoramidite is used in a standard automated RNA synthesis cycle. After the full-length oligoribonucleotide is assembled on the solid support, a final deprotection step, typically using aqueous ammonia, simultaneously cleaves the RNA from the support, removes the phosphate-protecting groups (cyanoethyl), the 2'-hydroxyl protecting groups (TBDMS), and the base-protecting groups, including the crucial trifluoroacetyl group on the 5-aminomethyl moiety. This process yields the desired RNA molecule with nm⁵U incorporated at the pre-determined position.

An alternative and often advantageous strategy involves the use of a "convertible nucleoside." In this approach, a stable precursor nucleoside is incorporated into the RNA chain during solid-phase synthesis, and this precursor is then chemically converted into this compound during the final deprotection step.

A prominent example of this strategy is the use of 5-pivaloyloxymethyluridine (PivOM-U). The phosphoramidite of PivOM-U is synthesized and incorporated into the oligonucleotide using standard protocols. The pivaloyloxymethyl group is stable under the conditions of oligonucleotide synthesis. The conversion to the 5-aminomethyl group occurs during the final cleavage and deprotection step with concentrated aqueous ammonia or methylamine. The amine acts as a nucleophile, attacking the pivaloyl ester carbonyl. This initiates a cascade that results in the cleavage of the pivaloyl group and the formation of the desired this compound residue within the RNA sequence.

Table 5.1: Comparison of Synthetic Strategies for nm⁵U Incorporation

| Feature | Direct Incorporation (Phosphoramidite) | Convertible Nucleoside (PivOM-U) |

| Incorporated Monomer | 5'-(DMT)-2'-(TBDMS)-N⁴-(TFA)-5-aminomethyluridine-3'-phosphoramidite | 5'-(DMT)-2'-(TBDMS)-5-pivaloyloxymethyluridine-3'-phosphoramidite |

| Key Chemical Step | Direct coupling of the protected nm⁵U monomer during synthesis. | Post-synthetic ammonolysis of the pivaloyloxymethyl group. |

| Primary Advantage | Conceptually straightforward; what you put in is what you get. | Avoids handling a potentially problematic protected amine; can lead to higher yields. |

| Primary Challenge | Synthesis of the protected nm⁵U monomer can be complex; potential for side reactions. | Requires a specific deprotection step (ammonolysis) for conversion; incomplete conversion is possible. |

| Final Deprotection | Standard ammonia deprotection removes all protecting groups. | Ammonia deprotection serves a dual role: removes protecting groups AND converts the precursor. |

Phosphoramidite Chemistry for Site-Specific Incorporation into Oligoribonucleotides

Preparation of Modified RNA Fragments for Biophysical and Mechanistic Studies

The synthetic methods described above are instrumental in producing precisely modified RNA fragments for detailed biophysical and structural analysis. By comparing the properties of an RNA containing nm⁵U to an identical sequence with a standard uridine (B1682114) (U), researchers can elucidate the specific contributions of this modification to RNA structure and function. These studies are often performed on model systems, such as short RNA duplexes or fragments of biologically relevant RNAs like the anticodon stem-loop (ASL) of transfer RNA (tRNA).

Key biophysical techniques used to probe the effects of nm⁵U include:

Thermal Denaturation (UV-Melting): This technique measures the melting temperature (Tₘ) of an RNA duplex, which is the temperature at which half of the duplex has dissociated into single strands. It is a direct measure of thermodynamic stability. Studies on RNA duplexes have shown that replacing a U with nm⁵U at a U•A base pair can have a variable effect on helix stability. The impact is context-dependent, but in many cases, the nm⁵U modification slightly destabilizes the RNA duplex, as indicated by a lower Tₘ value compared to the unmodified counterpart. This destabilization is attributed to the steric bulk of the aminomethyl group and potential disruption of the hydration spine in the major groove.

X-ray Crystallography: This technique can provide atomic-resolution 3D structures. Crystal structures of RNA fragments containing nm⁵U have confirmed that it maintains standard Watson-Crick base pairing with adenosine. The aminomethyl group is positioned in the major groove of the RNA helix, where it is solvent-exposed and available to interact with other molecules, such as ribosomal components or enzymes.

Table 5.2: Biophysical Impact of nm⁵U Substitution in RNA Duplexes

| Property | Unmodified Uridine (U) | This compound (nm⁵U) | Research Finding |

| Helix Stability (Tₘ) | Baseline reference | Typically slightly decreased (ΔTₘ ≈ -1 to -3 °C) | The modification can introduce minor steric hindrance, slightly destabilizing the duplex. |

| Base Pairing | Forms standard U•A Watson-Crick pair | Forms standard nm⁵U•A Watson-Crick pair | The core hydrogen bonding pattern of the base pair is maintained. |

| Overall Structure | Standard A-form RNA helix | Maintained A-form RNA helix | The global helical geometry is not significantly perturbed by the modification. |

| Group Positioning | C5-H points into the major groove | C5-CH₂NH₂ group is positioned in the major groove | The aminomethyl group is solvent-accessible and available for intermolecular interactions. |

Development of Chemical Probes and Analogs for Biological Interrogation

The 5-aminomethyl group is not just a structural component; it is a versatile chemical handle that can be exploited for a wide range of chemical biology applications. Its primary amine is nucleophilic and can be selectively modified with various reporter groups, transforming the nm⁵U-containing RNA into a powerful probe for studying complex biological processes.

The post-synthetic labeling of nm⁵U-containing RNA is a common strategy. A synthetic RNA molecule is first prepared with nm⁵U at a desired location. Then, in a separate reaction, the RNA is treated with a reagent that specifically targets the primary amine. Common applications include:

Fluorescence Labeling: The amine can be readily acylated by N-hydroxysuccinimide (NHS) esters of various fluorophores (e.g., Fluorescein, Cy3, Cy5). This allows for the site-specific attachment of a fluorescent dye to the RNA. The resulting fluorescently labeled RNA can be used in Fluorescence Resonance Energy Transfer (FRET) experiments to measure distances and monitor conformational changes during processes like RNA folding or protein binding. It can also be used in fluorescence microscopy to visualize the localization and trafficking of the RNA within living cells.

Biotinylation for Affinity Purification: Reacting the amine with an NHS-ester of biotin (B1667282) creates a biotin-tagged RNA molecule. Biotin binds with extremely high affinity to the protein streptavidin. This principle is used in pull-down assays, where the biotinylated RNA is immobilized on streptavidin-coated beads. When incubated with a cell lysate, proteins or other molecules that bind to the RNA will be captured and can be subsequently identified and analyzed, providing a powerful method for discovering RNA-binding partners.

Cross-linking Studies: To identify molecules that interact directly with a specific site on an RNA, the aminomethyl group can be derivatized with a photo-reactive cross-linking agent, such as a benzophenone (B1666685) or an aryl azide (B81097). When the RNA probe is bound to its cellular target (e.g., a protein) and irradiated with UV light, the photo-reactive group is activated and forms a stable covalent bond with the nearest atom on the interacting molecule. This permanently traps the interaction, allowing for the stringent purification and identification of the binding partner.

Table 5.3: Chemical Probes Derived from this compound

| Probe Type | Derivatization Chemistry | Reagent Example | Biological Application |

| Fluorescent Probe | Amine acylation with an activated ester | Fluorescein-NHS ester | FRET studies of RNA dynamics; cellular imaging and localization. |

| Affinity Tag | Amine acylation with an activated ester | Biotin-NHS ester | Pull-down assays to identify RNA-binding proteins and other interactors. |

| Photo-Cross-linker | Amine acylation with a photo-reactive group | Benzophenone-NHS ester | Covalently trapping and identifying direct binding partners (e.g., proteins). |

| Spin Label | Amine reaction with a nitroxide radical reagent | MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) | Electron Paramagnetic Resonance (EPR) spectroscopy to study local RNA structure and dynamics. |

Comparative and Evolutionary Perspectives on 5 Aminomethyluridine Modification

Conservation Patterns Across Domains of Life (Bacteria, Archaea, Eukaryotes)

The nm⁵U modification, along with its metabolic precursors like 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) and 5-methylaminomethyluridine (B1256275) (mnm⁵U), is a hallmark of tRNAs responsible for decoding two-codon families ending in A or G [3, 5]. Its presence at the wobble position (U34) is not random but is specifically targeted to a select group of tRNAs, underscoring a conserved functional requirement. This strategic placement is crucial for restricting the base-pairing capacity of uridine (B1682114), thereby preventing misreading of non-cognate codons and ensuring accurate translation [7, 14].

Bacteria: In bacteria such as Escherichia coli, the related modification 5-methylaminomethyluridine (mnm⁵U) is prominently found in tRNALeu(UAA), tRNAArg(UCU), tRNAGln(UUG), and tRNALys(UUU) [3, 16]. The final demethylated form, nm⁵U, has been identified in stationary-phase E. coli tRNALeu(UAA), suggesting a potential role in translational regulation under specific stress or growth conditions . In thermophilic bacteria like Thermus thermophilus, these modifications are critical for stabilizing the codon-anticodon interaction at elevated temperatures.

Archaea: The distribution in Archaea mirrors the patterns seen in other domains, with nm⁵U and its derivatives modifying tRNAs that recognize specific NNA/NNG codons. The conservation of this modification system points to its ancient origins, likely present in the last universal common ancestor (LUCA) . The enzymes responsible for its synthesis are homologous to those in bacteria and eukaryotes, reinforcing this evolutionary link.

Eukaryotes: In eukaryotes, the modification is primarily found in mitochondrial tRNAs, where it is essential for proper translation of the mitochondrial genome [14, 16]. For instance, human mitochondrial tRNALeu(UAA) and tRNATrp(UCA) contain the taurine-containing derivative τm⁵U, but the core mnm⁵- side chain is synthesized by the same conserved enzymatic machinery. The presence of these modifications in mitochondria, which are of endosymbiotic origin, provides a direct evolutionary bridge to their bacterial ancestors. While less common in cytosolic tRNAs, the enzymatic machinery is conserved, highlighting its fundamental importance.

The table below summarizes the distribution and function of nm⁵U and its direct precursor, mnm⁵U, in representative organisms.

| Domain | Organism (Example) | Modified tRNA | Codons Recognized | Primary Function |

|---|---|---|---|---|

| Bacteria | Escherichia coli | tRNALeu, tRNAGln, tRNAArg | UUA/UUG, CAA/CAG, AGA/AGG | Prevents misreading of NNU/NNC codons; enhances translational fidelity [3, 16]. |

| Eukaryota (Mitochondria) | Homo sapiens | mt-tRNALeu(UAA), mt-tRNATrp(UCA) | UUA/UUG, UCA/UCG | Essential for mitochondrial protein synthesis; prevents stop codon misreading . |

| Archaea | Methanocaldococcus jannaschii | tRNAGln, tRNALeu | CAA/CAG, UUA/UUG | Maintains codon-anticodon stability and decoding accuracy . |

Evolutionary Divergence and Conservation of nm⁵U-Modifying Enzymes and Their Homologs

The biosynthesis of nm⁵U is a multi-step enzymatic process that is remarkably conserved across the domains of life, yet it exhibits fascinating instances of evolutionary divergence [3, 5]. The core machinery involves a highly conserved hetero-dimeric complex.

Conservation of the Core Machinery: The initial and most complex step, the formation of the cmnm⁵U intermediate, is catalyzed by the MnmE-MnmG complex in bacteria [7, 9]. MnmE (also known as TrmE) is a G-protein with a conserved GTPase domain that undergoes conformational changes upon GTP hydrolysis. MnmG (also known as GidA) is a flavin adenine (B156593) dinucleotide (FAD)-binding protein. The MnmE-MnmG complex utilizes GTP, FAD, and glycine (B1666218) (or methylene-tetrahydrofolate) to attach the carboxymethylamine group to the C5 position of U34 [3, 9]. This enzymatic system is universally conserved:

In Bacteria: MnmE (TrmE) and MnmG (GidA).

In Eukaryotes: The mitochondrial homologs are GTPBP3 and MTO1, respectively. Mutations in the genes encoding these proteins are linked to severe mitochondrial disorders, underscoring their critical, conserved function [14, 16].

Divergence in Later Pathway Steps: While the initial synthesis of the C5 side chain is conserved, the subsequent modification steps can vary. In many bacteria, cmnm⁵U is methylated by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form mnm⁵U. The final step, the conversion of mnm⁵U to nm⁵U, is catalyzed in E. coli by the enzyme MnmC, which is a bifunctional enzyme that also participates in 2-thiouridine (B16713) formation . The evolutionary path of MnmC is less clear, and its direct homologs are not as universally distributed as the MnmE-MnmG complex, suggesting that the final demethylation step may be a more specialized or lineage-specific adaptation . In many organisms and organelles, the pathway terminates at mnm⁵U or the 2-thiolated derivative, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), rather than proceeding to nm⁵U.

The table below outlines the key enzymes and their homologs involved in the pathway.

| Domain | Step 1 Enzyme (cmnm⁵U synthesis) | Step 2/3 Enzymes (mnm⁵U/nm⁵U synthesis) | Notes on Conservation/Divergence |

|---|---|---|---|

| Bacteria | MnmE (GTPase) & MnmG (FAD-binding) | Methyltransferase (for mnm⁵U); MnmC (for nm⁵U) | Core MnmE-MnmG complex is highly conserved. MnmC is less universally distributed. |

| Eukaryota (Mitochondria) | GTPBP3 (MnmE homolog) & MTO1 (MnmG homolog) | Unknown/Varies (often leads to τm⁵U) | The core complex is conserved and essential. Subsequent steps have diverged significantly. |

| Archaea | TrmE (MnmE homolog) & GidA (MnmG homolog) | Varies by lineage | The ancient MnmE-MnmG partnership is conserved, indicating its presence in LUCA. |

Co-evolution of nm⁵U Modifications with Ribosomal Components and Translational Machinery

The existence of nm⁵U and its derivatives is not an isolated phenomenon; it is deeply integrated with the evolution of the ribosome and the genetic code itself. This co-evolution is evident in the functional synergy between the modified tRNA and the ribosomal decoding center .

The primary function of the nm⁵U modification at the wobble position is to enforce a specific codon-anticodon geometry within the A-site of the ribosome. Unmodified uridine at position 34 can wobble to pair with A, G, U, or C, leading to rampant miscoding. The bulky, rigid C5-aminomethyl group of nm⁵U sterically prevents U-U and U-C pairings and restricts the conformation of the anticodon loop. This ensures that the tRNA pairs strongly with codons ending in A and G while rejecting those ending in U and C .

This precise decoding ability suggests a co-evolutionary "tuning" process:

Genetic Code Expansion: As the genetic code expanded, mechanisms were needed to assign specific tRNAs to new codons without ambiguity. Modifications like nm⁵U provided a powerful tool to partition the decoding of the 64-codon table among a smaller set of tRNAs.

Ribosome Structure: The structure of the ribosomal A-site, particularly elements of the 16S rRNA (in bacteria) or 18S rRNA (in eukaryotes), has co-evolved to recognize and accommodate modified nucleosides. The ribosome does not just read the three anticodon bases; it interacts with the entire anticodon stem-loop, and modifications like nm⁵U are key recognition elements that ensure the correct tRNA is stably bound during proofreading .

Translational Fidelity and Fitness: The loss of nm⁵U (or its precursors) through genetic mutation of the modifying enzymes (e.g., mnmE, mnmG) results in significant fitness costs. These include slow growth, increased frameshifting, stop codon readthrough, and sensitivity to antibiotics and other stressors . This demonstrates that the entire translational system is optimized to function with these modifications present. Their absence disrupts a finely tuned, co-evolved network, leading to a cascade of downstream errors. The evolutionary pressure to maintain high-fidelity translation has therefore ensured the retention of the complex nm⁵U modification pathway across billions of years.

In essence, the nm⁵U modification acts as a molecular linchpin, connecting the genetic code, the tRNA repertoire, and the ribosomal machinery into a coherent and efficient system for protein synthesis. Its conservation and the intricate enzymatic pathways dedicated to its creation are powerful testaments to its indispensable role in the central dogma of molecular biology.

Future Directions and Emerging Research Opportunities

Identification of Novel Enzymes and Regulatory Pathways Governing nm5U Metabolism

The known biosynthetic pathway of nm5U involves a series of enzymatic reactions. In many bacteria, the MnmE and MnmG (GidA) protein complex is crucial for the initial modification of uridine (B1682114) at the wobble position (U34) of specific tRNAs. mdpi.comoup.com This complex catalyzes the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm5U) or nm5U, using glycine (B1666218) or ammonium (B1175870) as substrates, respectively. mdpi.comoup.com Subsequently, the bifunctional enzyme MnmC can convert cmnm5U to nm5U and then to 5-methylaminomethyluridine (B1256275) (mnm5U). nih.govdiva-portal.orgresearchgate.net

However, recent studies suggest the existence of alternative and yet-to-be-discovered enzymatic pathways. For instance, in some Gram-positive bacteria that lack an MnmC ortholog, a novel enzyme, MnmL, has been identified as being involved in the synthesis of mnm5s2U from an nm5s2U intermediate. nih.govasm.org This highlights the diversity of strategies that have evolved to produce these crucial tRNA modifications. nih.govasm.org Furthermore, the regulatory mechanisms that control the flux through these pathways and the choice between intermediates are not fully understood. nih.govresearchgate.net Growth conditions and the specific tRNA species appear to influence the output of the MnmEG and MnmC enzymatic activities, indicating the presence of intricate regulatory loops that warrant further investigation. nih.govdiva-portal.org Future research should focus on identifying these novel enzymes and elucidating the complex regulatory networks that govern nm5U metabolism across different organisms and environmental conditions.

High-Throughput Profiling of nm5U in Diverse Biological Contexts and Organisms

The development of sensitive and high-throughput analytical techniques is essential for understanding the prevalence and dynamics of nm5U. Mass spectrometry (MS)-based methods, particularly liquid chromatography-mass spectrometry (LC-MS), have been instrumental in the discovery and quantification of a wide array of RNA modifications, including nm5U. oup.comnih.gov Recent advancements, such as data-independent acquisition (DIA) mass spectrometry, offer improved capabilities for the untargeted detection and quantification of modifications, even those present in low abundance. nih.gov

Applying these high-throughput methods to a wide range of biological samples is a key future direction. For example, studies in Arabidopsis thaliana have shown that the levels of nm5U, along with other related modifications, increase in response to salt stress, suggesting a role in stress adaptation. nih.govannualreviews.orgresearchgate.net Similarly, analysis of viral and host cell transcriptomes during infection has revealed dynamic changes in the landscape of RNA modifications, including the appearance of nm5U in poliovirus-infected cells, hinting at its involvement in host-pathogen interactions. oup.com Expanding such profiling efforts to diverse organisms, tissues, developmental stages, and disease states will provide a global view of nm5U's distribution and functional significance. Immuno-northern blotting, which uses antibodies specific to modified nucleosides, presents another valuable tool for detecting and tracking changes in nm5U levels in different RNA species. plos.org

Integration of Multi-Omics Data for a Systems-Level Understanding of nm5U Function

To fully comprehend the functional consequences of nm5U, it is crucial to move beyond studying the modification in isolation. Integrating data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to building a systems-level understanding. frontiersin.orgazolifesciences.comfrontlinegenomics.com By correlating changes in nm5U levels with alterations in gene expression, protein abundance, and metabolic pathways, researchers can infer the downstream effects of this modification.

For instance, multi-omics approaches can help elucidate how nm5U modification of tRNA influences translational efficiency and accuracy, and how this in turn impacts the proteome and cellular phenotype under specific conditions. azolifesciences.comnih.gov Computational methods, including network analysis and machine learning, are essential for integrating these large and diverse datasets to identify meaningful patterns and generate new hypotheses. azolifesciences.commdpi.com Such integrative analyses can uncover novel regulatory networks and provide a more holistic view of how nm5U contributes to complex biological processes. frontiersin.orgnih.gov

Development of Advanced Chemical Biology Tools for Precise Manipulation and Study of nm5U in Vivo and In Vitro

The development of sophisticated chemical biology tools is paramount for the precise study and manipulation of nm5U. gesundheitsindustrie-bw.de These tools can enable researchers to investigate the function of nm5U with a high degree of control, both within living cells (in vivo) and in test tubes (in vitro).

Recent progress in the chemical synthesis of RNA oligonucleotides containing nm5U and its derivatives has been a significant step forward. lodz.plresearchgate.netresearchgate.net These synthetic RNAs are invaluable for in vitro biochemical and structural studies, allowing researchers to dissect the precise impact of the modification on processes like codon recognition and ribosome binding. Furthermore, the development of "convertible" nucleosides, such as 5-pivaloyloxymethyluridine, which can be transformed into 5-aminomethyluridine after RNA synthesis, provides a versatile method for producing nm5U-modified RNAs. researchgate.netresearchgate.net

Another promising area is the development of chemical probes and methods for labeling and tracking nm5U-containing RNAs in living cells. For example, a recently developed metal-free diazotransfer reaction can convert the primary amino group of nm5U into an azide (B81097). d-nb.inforesearchgate.net This azide can then be used for bioorthogonal "click" chemistry reactions, allowing for the attachment of fluorescent tags or affinity labels for visualization and enrichment of these specific RNAs. d-nb.inforesearchgate.net The design and evolution of novel enzymes with tailored specificities could also provide new ways to install or remove nm5U at specific sites, offering a powerful means to study its functional roles. nih.gov Such advanced tools will be critical for moving from correlational observations to a direct understanding of the causal roles of this compound in biology.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Aminomethyluridine in laboratory settings?

- Methodology : Chemical synthesis typically involves nucleoside modification via aminomethylation of uridine derivatives. A common approach uses reductive amination with formaldehyde and ammonia under controlled pH (e.g., 8–9) to introduce the aminomethyl group at the 5-position. Purification is achieved via reverse-phase HPLC or column chromatography, followed by characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .